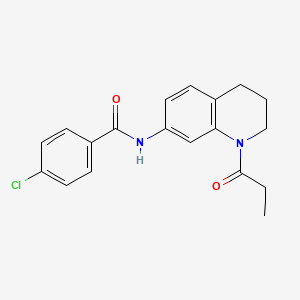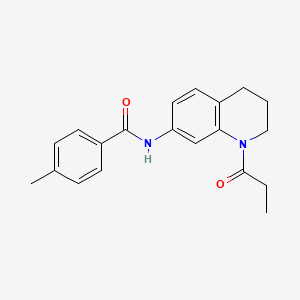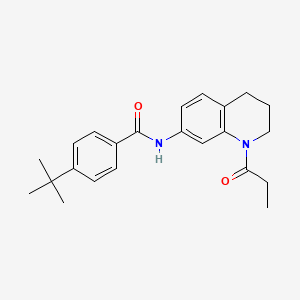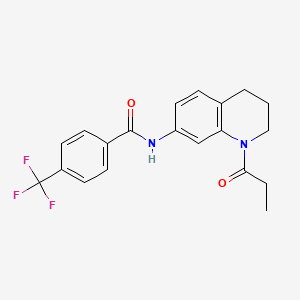
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 4-Chloro-N-propylquinolinesulfonamide, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is a member of the benzamide class. This compound has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions.
Aplicaciones Científicas De Investigación
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions. It has been used in studies of enzyme inhibition, enzyme activation, and protein-ligand binding. It has also been used in studies of drug delivery systems, drug metabolism, and drug transport. In addition, it has been used in studies of the structure and function of proteins and nucleic acids.
Mecanismo De Acción
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to act as a ligand for metal ions, such as copper, zinc, and iron. It has also been shown to act as a catalyst in organic reactions, such as the synthesis of polymers and the formation of amides. Additionally, it has been shown to act as a substrate in enzymatic reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to activate enzymes, such as phospholipase A2 and cyclooxygenase-1. Additionally, it has been shown to bind to proteins, such as the estrogen receptor and the androgen receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments has a number of advantages. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it is a relatively non-toxic compound that can be used in a variety of experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. It could be used to study the structure and function of proteins and nucleic acids. It could also be used to study the mechanisms of drug delivery, drug metabolism, and drug transport. Additionally, it could be used to study the effects of enzyme inhibition and enzyme activation on cellular processes. Finally, it could be used to study the effects of metal ion binding on biochemical and physiological processes.
Métodos De Síntesis
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized through a two-step process. First, 4-chloro-N-propylquinoline is synthesized through the reaction of 4-chloro-N-propylbenzamide and potassium carbonate in the presence of acetic acid. This reaction produces a yellow solid that is then purified by recrystallization. The second step is the reaction of the purified 4-chloro-N-propylquinoline with sulfuric acid to produce 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This reaction produces a white solid that is then purified by recrystallization.
Propiedades
IUPAC Name |
4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCOCIKSJAHSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)










